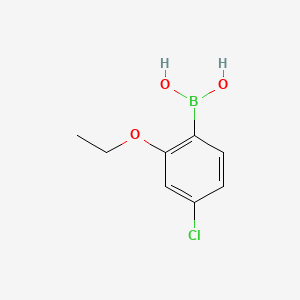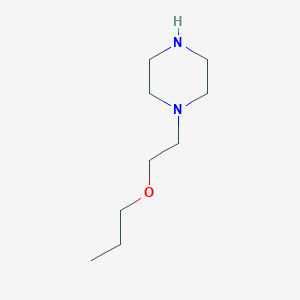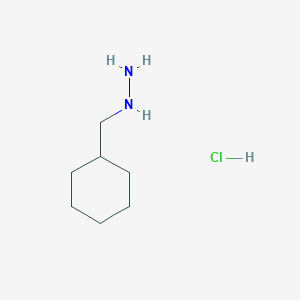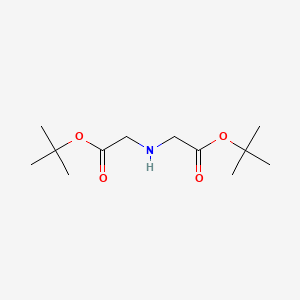
Bis(4-trifluoromethylphenyl)phosphine
Übersicht
Beschreibung
Bis(4-trifluoromethylphenyl)phosphine is an organic phosphorus compound with the chemical formula C14H9F6P . It is used as a reactant for the preparation of iron(II) chiral diimine diphosphine complexes as catalysts for asymmetric transfer hydrogenation of ketones and enantioselective decarboxylative allylation and ring-closing metathesis .
Synthesis Analysis
The synthesis of compounds similar to Bis(4-trifluoromethylphenyl)phosphine involves incorporating the bis (4-aminophenoxy) phenyl phosphine oxide (DAPOPPO) monomer into the PI molecular chain followed by dry-jet wet spinning . Another method involves the Grignard reaction from an intermediate, 4- (trifluoromethyl)phenyl diphenyl phosphine oxide, that was synthesized from diphenylphosphinic chloride and 4- (trifluoromethyl)bromobenzene, followed by nitration and reduction .Molecular Structure Analysis
The molecular structure of Bis(4-trifluoromethylphenyl)phosphine is represented by the SMILES string FC(F)(F)c1ccc(Pc2ccc(cc2)C(F)(F)F)cc1 . The molecular weight is 322.19 .Chemical Reactions Analysis
Bis(4-trifluoromethylphenyl)phosphine is used as a reactant for the preparation of iron(II) chiral diimine diphosphine complexes as catalysts for asymmetric transfer hydrogenation of ketones and enantioselective decarboxylative allylation and ring-closing metathesis .Physical And Chemical Properties Analysis
Bis(4-trifluoromethylphenyl)phosphine is a liquid at room temperature with a density of 1.317 g/mL at 25 °C . Its refractive index is 1.512 .Wissenschaftliche Forschungsanwendungen
Asymmetric Transfer Hydrogenation of Ketones
Bis(4-trifluoromethylphenyl)phosphine: is used in the preparation of iron(II) chiral diimine diphosphine complexes . These complexes serve as catalysts for the asymmetric transfer hydrogenation of ketones . This process is crucial for producing chiral alcohols, which are valuable in the synthesis of pharmaceuticals and fine chemicals.
Enantioselective Decarboxylative Allylation
This compound acts as a reactant for enantioselective decarboxylative allylation . This reaction is significant in organic synthesis as it introduces allyl groups into molecules with high enantioselectivity, which is essential for creating substances with specific desired properties.
Ring-Closing Metathesis
Bis(4-trifluoromethylphenyl)phosphine: is also involved in ring-closing metathesis . This is a widely-used method in organic chemistry for the synthesis of cyclic compounds, which are often found in biologically active molecules.
Ligand for Transition Metal Catalysis
Due to its phosphine functional group, this compound can act as a ligand for transition metal catalysis . It can coordinate with metals to form complexes that are active catalysts in various chemical reactions, including cross-coupling and olefin metathesis.
Organic Synthesis
As a ligand, Bis(4-trifluoromethylphenyl)phosphine is used in organic synthesis to influence the reactivity and selectivity of metal-catalyzed reactions . Its unique electronic and steric properties make it suitable for fine-tuning catalytic activity.
Pharmaceutical Research
In pharmaceutical research, this phosphine derivative is utilized as an intermediate in the synthesis of drug molecules . Its ability to introduce trifluoromethyl groups into organic compounds is particularly valuable, as these groups can significantly alter the biological activity of a molecule.
Agrochemical Development
The compound finds application in the development of agrochemicals . The trifluoromethyl group is common in pesticides and herbicides, where it can improve the efficacy and stability of these compounds.
Material Science
In material science, Bis(4-trifluoromethylphenyl)phosphine can be used to modify the surface properties of materials . This can be particularly useful in creating materials with specific optical or electronic characteristics.
Safety and Hazards
Bis(4-trifluoromethylphenyl)phosphine is classified as acutely toxic if swallowed and can cause serious eye damage . It may also cause long-lasting harmful effects to aquatic life . Safety measures include wearing protective gloves, clothing, and eye protection, and avoiding release to the environment .
Eigenschaften
IUPAC Name |
bis[4-(trifluoromethyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F6P/c15-13(16,17)9-1-5-11(6-2-9)21-12-7-3-10(4-8-12)14(18,19)20/h1-8,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLJITAAISCMRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)PC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402442 | |
| Record name | BIS(4-TRIFLUOROMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-trifluoromethylphenyl)phosphine | |
CAS RN |
99665-68-6 | |
| Record name | BIS(4-TRIFLUOROMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-trifluoromethylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bis(4-trifluoromethylphenyl)phosphine (TFMPP) contribute to the flame retardancy of the developed material?
A1: While the exact mechanism is not explicitly stated in the research [], the incorporation of TFMPP likely contributes to flame retardancy through a combination of condensed and gas phase mechanisms.
Q2: What does the scanning electron microscopy (SEM) reveal about the material containing TFMPP?
A2: According to the research, the SEM analysis of the material containing TFMPP (specifically, PCGEF/PEGBA/TFMPP 0.1-0.5) revealed dispersed TFMPP particles within a wavy layered uniform pattern []. This suggests that the TFMPP is relatively well-dispersed within the polymer matrix, potentially contributing to its effectiveness as a flame retardant.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol](/img/structure/B1587359.png)
![Thiazolo[5,4-d]thiazole](/img/structure/B1587360.png)
